2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a thienopyrimidine derivative featuring a benzyl substituent at position 3, a methyl group at position 6, and a sulfanylacetamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring. Its structure integrates a fused thieno[3,2-d]pyrimidin-4-one core, which is known for pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The benzodioxin acetamide group enhances solubility and modulates target interactions, as seen in structurally related compounds (e.g., ZINC2719822 and AKOS024584891) .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-11-18-22(33-15)23(29)27(13-16-5-3-2-4-6-16)24(26-18)32-14-21(28)25-17-7-8-19-20(12-17)31-10-9-30-19/h2-8,12,15H,9-11,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFJODFXPRZYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Benzyl and Methyl Groups: Benzylation and methylation reactions are carried out using benzyl halides and methylating agents, respectively.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Formation of the Benzodioxin Moiety: This involves the cyclization of catechol derivatives with appropriate reagents.
Coupling with Acetamide: The final step involves coupling the thienopyrimidine derivative with the benzodioxin moiety through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and thienopyrimidine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. This compound's structure suggests it may act against various bacterial strains.
- Anticancer Properties : Several studies have focused on the anticancer potential of similar thienopyrimidine compounds. The specific interactions with cancer cell pathways are under investigation, aiming to develop targeted therapies .
- Enzyme Inhibition : The compound may function as an inhibitor for specific kinases or enzymes involved in disease processes. This is particularly relevant for developing treatments for conditions such as diabetes or cancer .
Pharmaceutical Development
This compound serves as a lead structure for developing new therapeutic agents. Its derivatives are being explored for their efficacy in treating inflammatory diseases and other chronic conditions due to their potential anti-inflammatory properties .
Material Science
In addition to biological applications, this compound can be utilized in synthesizing new materials with specific properties, such as polymers or coatings that require unique thermal or mechanical characteristics .
Case Studies
- Biological Activity Studies : A study demonstrated the synthesis of various thienopyrimidine derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that modifications to the core structure could enhance biological activity further .
- Therapeutic Applications : Research has indicated that derivatives of this compound exhibit anti-inflammatory effects in animal models, suggesting potential applications in treating autoimmune diseases .
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (ZINC2719822)
- Structural Difference : Replaces the benzyl group with a 2-methoxyphenyl at position 3.
Compound B : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Structural Difference: Simplifies the core to a non-fused pyrimidinone and substitutes the benzodioxin with a benzyl group.
- Impact : Reduced rigidity and lower molecular weight (318.36 g/mol vs. ~450 g/mol for the target compound) may decrease target specificity .
Sulfanyl Linker Variations
Compound C : 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile
- Structural Difference: Uses a trifluoromethylbenzylthio group instead of the benzylthienopyrimidine-acetamide system.
- Impact : The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility .
Physicochemical and Spectroscopic Data Comparison
Comparable Syntheses
The target compound’s synthesis likely requires optimized coupling steps due to steric hindrance from the benzyl and benzodioxin groups.
Bioactivity and Target Profiling
Inferred Activity from Structural Analogues
- Kinase Inhibition: Thienopyrimidinones with benzyl groups (e.g., CDK2 inhibitors) show IC₅₀ values < 1 µM .
- Antimicrobial Activity : Pyrimidine derivatives with sulfanylacetamide groups exhibit MICs of 8–32 µg/mL against S. aureus .
Bioactivity Clustering
Evidence from bioactivity profiling (NCI-60/PubChem) suggests that compounds with fused thienopyrimidine cores cluster into groups with shared kinase and protease targets . The benzodioxin moiety may shift activity toward anti-inflammatory targets (e.g., COX-2) .
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule belonging to the thienopyrimidine class. Its unique structure incorporates multiple functional groups that contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 491.7 g/mol. The structural complexity arises from the presence of a thieno[3,2-d]pyrimidine core and various substituents that enhance its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S2 |
| Molecular Weight | 491.7 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
| Stability | Good thermal stability; resistant to hydrolysis under neutral conditions |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines. A study reported that certain thieno[3,2-d]pyrimidines exhibited IC50 values as low as 0.55 μM against SU-DHL-6 cells, indicating strong antitumor activity . The mechanisms involved may include apoptosis induction and inhibition of cell migration.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. In silico studies have indicated that derivatives of thienopyrimidines can act as inhibitors of ATR kinase and PIKK family proteins . These enzymes play critical roles in DNA repair and cell cycle regulation, making them attractive targets for cancer therapy.
Antidiabetic Properties
Some derivatives related to this compound have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. One study found that certain modifications led to improved inhibitory activity compared to standard drugs like acarbose . This suggests potential applications in managing diabetes through modulation of glucose absorption.
The biological activity of This compound likely involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that modulate cellular pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
- Inhibition of Cell Migration : Preventing metastasis by interfering with cellular motility mechanisms.
Study 1: Antitumor Activity Evaluation
A recent study synthesized several thienopyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. The most promising compound displayed remarkable activity (IC50 = 0.55 μM) against SU-DHL-6 cells with minimal toxicity towards normal cells (CC50 = 15.09 μM) .
Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition capabilities of modified thienopyrimidine derivatives. The results indicated that certain compounds effectively inhibited α-glucosidase with IC50 values significantly lower than those of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
